molecular formula C14H18ClN3O4S B10992996 N-(4-chlorophenyl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide

N-(4-chlorophenyl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide

Cat. No.: B10992996
M. Wt: 359.8 g/mol
InChI Key: MSSPFFXWSLMQEF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a dioxidotetrahydrothiophenyl group, and a beta-alaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-chloroaniline with a suitable thiophene derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as toluene or dioxane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-chlorophenyl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H18ClN3O4S

Molecular Weight

359.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanamide

InChI

InChI=1S/C14H18ClN3O4S/c15-10-1-3-11(4-2-10)17-13(19)5-7-16-14(20)18-12-6-8-23(21,22)9-12/h1-4,12H,5-9H2,(H,17,19)(H2,16,18,20)

InChI Key

MSSPFFXWSLMQEF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NCCC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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